molecular formula C14H16BrN3 B11925798 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole

4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole

Cat. No.: B11925798
M. Wt: 306.20 g/mol
InChI Key: ZCOPWHOTJYATSA-CABZTGNLSA-N
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Description

4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a chiral imidazole derivative featuring a 4-bromophenyl substituent at position 4 and a stereochemically defined (2S,4S)-4-methylpyrrolidine group at position 2. The bromophenyl group enhances electronic interactions, while the pyrrolidinyl moiety contributes to stereoselective binding, making it a candidate for targeting enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) .

Properties

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(2S,4S)-4-methylpyrrolidin-2-yl]-1H-imidazole

InChI

InChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1

InChI Key

ZCOPWHOTJYATSA-CABZTGNLSA-N

Isomeric SMILES

C[C@H]1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate 8: (2S)-2-[4-(4-Bromophenyl)-1H-Imidazol-2-yl]-1-Pyrrolidinecarboxylic Acid tert-Butyl Ester

The preparation begins with the coupling of 2-amino-1-(4-bromophenyl)ethyl ketone (Intermediate 4) and a pyrrolidine precursor. Key steps include:

  • Condensation : Reacting Intermediate 4 with 1,1-dimethyl ethyl ester in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Cyclization : Heating the mixture at 150°C in xylol for 5 hours to form the imidazole ring.

Reaction Conditions

ParameterValue
SolventXylol
Temperature150°C
CatalystNone
Yield89%

Characterization data for Intermediate 8 includes 1H^1H-NMR (CDCl3_3): δ 7.52 (d, J=8.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 7.20 (s, 1H), and LC-MS m/z=392, 394 (M+H)+^+.

Deprotection to Form Intermediate 9: 4-(4-Bromophenyl)-2-[(2S)-2-Pyrrolidinyl]-1H-Imidazole

Intermediate 8 undergoes acid-mediated deprotection to remove the tert-butyl carbamate group:

  • Reagent : Trifluoroacetic acid (TFA) in DCM.

  • Workup : Neutralization with NaHCO3_3 and purification via silica gel chromatography.

Reaction Conditions

ParameterValue
SolventDCM/TFA
TemperatureRoom temperature
Yield85%

Key spectral data for Intermediate 9: 1H^1H-NMR (DMSO-d6_6): δ 8.10 (s, 2H), 7.88 (d, J=6.6 Hz, 2H), 7.70 (d, J=6.6 Hz, 2H), and LC-MS m/z=291.1, 293.1 (M+H)+^+.

Stereoselective Introduction of the 4-Methyl Group

The (2S,4S)-4-methylpyrrolidine moiety is introduced via asymmetric hydrogenation or chiral resolution. Patent CN102480971A describes:

  • Chiral Auxiliary Approach : Using L-valine-derived intermediates to enforce stereochemistry.

  • Catalytic Hydrogenation : Employing palladium on carbon (Pd/C) under H2_2 atmosphere to reduce prochiral ketones.

Optimization Insight

  • Temperature Control : Maintaining 25–30°C prevents epimerization.

  • Solvent System : Ethyl acetate/water biphasic mixtures enhance enantiomeric excess (ee >98%).

Industrial-Scale Synthesis Considerations

Scalable methods prioritize cost efficiency and minimal waste:

  • Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes.

  • Catalyst Recycling : Immobilized Pd(dppf)Cl2_2 catalysts achieve turnover numbers (TON) >1,000.

Comparative Data: Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time5 hours20 minutes
Yield89%92%
Solvent Consumption10 L/kg3 L/kg

Purification and Characterization

Final purification employs:

  • Chromatography : Silica gel with petrol ether/ethyl acetate (1:1).

  • Crystallization : Ethanol/water mixtures yield >99% purity.

Key Analytical Metrics

  • HPLC Purity : 99.5% (C18 column, acetonitrile/water gradient).

  • Optical Rotation : [α]D25=+15.6[ \alpha ]^{25}_D = +15.6^\circ (c=1.0, MeOH).

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

  • Issue : Oxazole byproducts from over-oxidation.

  • Solution : Strict inert atmosphere (N2_2) and stoichiometric control of oxidizing agents.

Epimerization at the Pyrrolidine C4 Position

  • Issue : Racemization during deprotection.

  • Solution : Low-temperature (0–5°C) acidic conditions and shortened reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, amine, thiol, polar aprotic solvents.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar imidazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies indicate that it can selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory therapies .

Table 2: COX Inhibition Profile

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

Anticancer Potential

The anticancer activity of this compound has been explored extensively. Various studies have demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The IC50 values observed indicate effective growth inhibition, thus highlighting its potential as an anticancer agent .

Table 3: Cytotoxicity Profiles Against Cancer Cell Lines

Cell LineIC50 (μM)Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including bromination, imidazole formation via cyclization reactions, and subsequent modifications to introduce the pyrrolidine moiety. Various synthetic routes have been documented in the literature, emphasizing the importance of optimizing conditions for yield and purity .

Case Studies

Recent research has highlighted the compound's efficacy in various therapeutic areas:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives and found significant antimicrobial activity linked to structural modifications similar to those in our compound .
  • Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects .
  • Cytotoxicity Profiles : A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity across different cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Inhibitory Activity Against Mth IMPDHΔCBS

Compound Substituent at Position 2 IC₅₀ (μM) Activity Loss
31 4-(4-Bromophenyl)-1H-imidazole 58 -
33 4-(4-Bromophenyl)oxazole 232 4-fold
34 Phenyl Inactive Complete

Positional Isomerism and Photophysical Properties

The position of the bromophenyl group on the imidazole ring significantly impacts room-temperature phosphorescence (RTP). 4BBI (4-(4-bromophenyl)-1H-imidazole) exhibits a high RTP quantum yield (74.2%) when mixed with 1BBI , whereas its isomer 2BBI (2-(4-bromophenyl)-1H-imidazole) shows weaker emission. The para-substitution in 4BBI optimizes spin-orbit coupling and triplet-state stabilization .

Impact of Substituents on Molecular Stacking

Crystal structures of tetrasubstituted imidazoles, such as 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole , reveal that dihedral angles between the imidazole core and aryl rings influence packing. For example, the 4-bromophenyl ring forms a 42.0° angle with the imidazole, while other phenyl rings exhibit angles up to 64.3°. These structural distortions may reduce intermolecular interactions, limiting applications in materials science .

Benzimidazole vs. Imidazole Derivatives

Replacing the imidazole core with benzimidazole, as in 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole , introduces extended conjugation. However, this modification reduces versatility in drug design due to increased rigidity and steric bulk .

Stereochemical Effects

The (2S,4S)-4-methylpyrrolidinyl group in the target compound contrasts with simpler substituents like pentyl or phenyl in analogs. Stereochemistry influences binding to chiral enzyme pockets, as seen in p38 MAPK inhibitors like SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole), where substituent orientation dictates isoform selectivity .

Table 2: Key Structural Comparisons

Compound Core Structure Position 2 Substituent Key Property/Activity
Target Compound Imidazole (2S,4S)-4-methylpyrrolidinyl IMPDH inhibition (IC₅₀ = 58 μM)
SB203580 Imidazole 4-methylsulfonylphenyl p38 MAPK inhibition
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole Benzimidazole Phenyl Research chemical (rigid core)
4BBI/1BBI Imidazole 4-bromophenyl RTP QY = 74.2%

Biological Activity

The compound 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a synthetic organic molecule with potential biological significance. This article delves into its biological activity, exploring various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}BrN3_{3}
  • SMILES Notation : Cc1ccc(cc1Br)C(=N)c2ncnc(c2)C(C(C)C)N

This structure indicates the presence of a bromophenyl group and a pyrrolidine moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

  • Study Findings :
    • A structure-activity relationship study revealed that modifications in the imidazole ring can enhance cytotoxicity against cancer cells such as HeLa and A549.
    • The compound exhibited an IC50_{50} value in the micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives can inhibit bacterial growth effectively.

  • Case Study :
    • A study assessed the antimicrobial efficacy of several imidazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

ModificationEffect on Activity
Bromine SubstitutionIncreased lipophilicity and improved cell membrane permeability
Pyrrolidine RingEssential for binding to target proteins
Imidazole CoreCritical for anticancer activity

Research suggests that variations in these structural components can significantly alter the biological efficacy of the compound .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(4-bromophenyl)-substituted imidazole derivatives?

Answer: The synthesis of 4-(4-bromophenyl)-imidazole derivatives typically involves multi-step routes, including condensation reactions and cyclization strategies. A key approach is the use of substituted benzils or aldehydes with ammonia sources under controlled conditions. For example, 2,4,5-tri-substituted imidazoles can be synthesized by reacting 4-bromobenzaldehyde with ammonium acetate and benzil derivatives in acetic acid at reflux (70–80°C) . Substituent positions can be modulated by varying the arylaldehyde (e.g., 4-bromo-, 4-chloro-, or 4-nitrophenyl), with yields ranging from 60–85% depending on steric and electronic effects.

Q. Table 1: Representative Synthetic Routes

Substituent at Position 2ReactantsConditionsYield (%)Reference
4-BromophenylBenzil, 4-bromobenzaldehyde, NH₄OAcAcOH, reflux75
4-ChlorophenylBenzil, 4-chlorobenzaldehyde, NH₄OAcAcOH, reflux68
4-NitrophenylBenzil, 4-nitrobenzaldehyde, NH₄OAcAcOH, reflux62

Q. What structural features characterize 4-(4-bromophenyl)-imidazole derivatives in crystallographic studies?

Answer: X-ray crystallography reveals that the imidazole core adopts a planar geometry, with dihedral angles between the bromophenyl ring and the imidazole ring ranging from 30–65°, depending on substituents. For instance, in 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the bromophenyl ring forms a dihedral angle of 42.0° with the imidazole plane, while adjacent phenyl rings exhibit angles of 30.1° and 64.3° . These distortions are influenced by steric hindrance from bulky substituents (e.g., pentyl or phenyl groups) and intermolecular packing forces.

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry (e.g., SHELX software for refinement; see ).
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons resonate at δ 7.4–7.6 ppm ).
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for imidazole derivatives ).

Advanced Research Questions

Q. How do substituent variations at the imidazole ring impact structure-activity relationships (SAR) in pharmacological studies?

Answer: Position 2 substituents (e.g., bromophenyl vs. fluorophenyl) significantly modulate bioactivity. For example:

  • Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes (e.g., GLP-1 receptor activators in structurally related compounds ).
  • Substitution at Position 1 (e.g., pentyl groups) improves membrane permeability but may reduce aqueous solubility . SAR studies often employ molecular docking and comparative assays using derivatives listed in .

Q. What challenges arise in refining the crystal structure of bromophenyl-imidazole derivatives?

Answer:

  • Twinned Crystals: Bromine’s high electron density can cause absorption errors, requiring empirical corrections (e.g., SADABS ).
  • Disorder: Bulky substituents (e.g., pentyl chains) often exhibit positional disorder, necessitating TLS refinement in SHELXL .
  • Chirality: Enantiopure (2S,4S)-pyrrolidinyl groups require careful assignment using Flack parameters (e.g., Rogers’ η vs. x parameters to avoid centrosymmetric artifacts ).

Q. How can researchers resolve contradictions in reported dihedral angles for similar imidazole derivatives?

Answer: Discrepancies in dihedral angles (e.g., 42.0° vs. 35.8° for bromophenyl-imidazole derivatives) often stem from:

  • Crystallization Solvents: Polar solvents (e.g., DMSO) induce greater planarity than apolar solvents .
  • Temperature Effects: Low-temperature XRD (100 K) reduces thermal motion, yielding more precise angles .
  • Software Differences: SHELXL (used in ) vs. CRYSTALS may apply distinct restraint algorithms.

Q. Table 2: Dihedral Angle Comparison

CompoundDihedral Angle (°)ConditionsSoftwareReference
2-(4-Bromophenyl)-imidazole42.0RT, methanolSHELXL
Chlorophenyl analog35.8100 K, hexaneCRYSTALS

Q. What pharmacological mechanisms are hypothesized for bromophenyl-imidazole derivatives?

Answer: While direct data on 4-(4-bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole are limited, structurally related compounds (e.g., 1,2,3-triazol-4-yl-pyrazolylthiazoles) show:

  • Enzyme Inhibition: Binding to ATP pockets in kinases via halogen-π interactions .
  • Receptor Modulation: Activation of GLP-1 receptors for metabolic disorders, as seen in patent data for imidazole-based activators .
  • Anti-inflammatory Effects: Downregulation of NF-κB pathways in analogs with bulky aryl groups .

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